

Protocol for the chemical synthesis of 6,7-Dimethyl-8-ribityllumazine.

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Compound of Interest

Compound Name: 6,7-Dimethyl-8-ribityllumazine

Cat. No.: B135004

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Protocol for the Chemical Synthesis of 6,7-Dimethyl-8-ribityllumazine

Application Note

Introduction

6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (Vitamin B2).^{[1][2][3]} It is the direct precursor to riboflavin, formed by the enzymatic condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine synthase.^{[1][4]} This document outlines a detailed protocol for the chemical synthesis of **6,7-Dimethyl-8-ribityllumazine**, intended for researchers in drug development and the life sciences. The described synthetic route provides a reliable method for obtaining this important compound for various research applications, including the study of riboflavin biosynthesis inhibitors and as a standard for analytical purposes.

Principle of the Method

The chemical synthesis of **6,7-Dimethyl-8-ribityllumazine** is a two-step process. The first step involves the synthesis of the precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). This is achieved through the reaction of D-ribose with an appropriate pyrimidine derivative, followed by reduction of a nitro or nitroso intermediate.

The second step is the condensation of 5-amino-6-D-ribitylaminouracil with a 1,2-dicarbonyl compound, such as diacetyl (2,3-butanedione), to form the pteridine ring system of **6,7-Dimethyl-8-ribityllumazine**. This reaction can proceed non-enzymatically under controlled pH and temperature conditions.^{[5][6]}

Experimental Protocols

Part 1: Synthesis of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

This procedure is adapted from established methods for the synthesis of 5-A-RU and its derivatives.^[7]

Materials:

- D-Ribose
- 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione
- Triethylamine
- Methanol
- Sodium hydrosulfite
- Water
- Hydrochloric acid (HCl)

Procedure:

- Synthesis of Ribitylamine: D-ribose is converted to ribitylamine via an intermediate oxime, which is then reduced. A detailed, literature-based procedure for this conversion should be followed.^[7]
- Reaction of Ribitylamine with 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione:
 - Dissolve ribitylamine in methanol.

- Add 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- The resulting intermediate is 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione.
- Reduction to 5-Amino-6-D-ribitylaminouracil:
 - Dissolve the nitro-intermediate in water.
 - Add a few drops of 2N aqueous potassium hydroxide (KOH).^[7]
 - Add sodium hydrosulfite in portions until the yellow solution turns colorless and a white precipitate forms.^[7] The reaction should be monitored by HPLC-MS until the starting material is consumed (approximately 1 hour).^[7]
 - Purify the mixture using reverse-phase chromatography.
 - To the combined fractions containing the product, add 1N HCl to precipitate 5-amino-6-D-ribitylaminouracil hydrochloride.^[7]
 - Filter the precipitate, wash with cold water, and dry under vacuum.

Part 2: Synthesis of **6,7-Dimethyl-8-ribityllumazine**

This part of the protocol is based on the non-enzymatic condensation of 5-A-RU with diacetyl.

Materials:

- 5-Amino-6-D-ribitylaminouracil hydrochloride (from Part 1)
- Diacetyl (2,3-butanedione)
- Phosphate buffer (pH 7.75)

- Nitrogen gas

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve 5-Amino-6-D-ribitylaminouracil hydrochloride in phosphate buffer (pH 7.75).
 - Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to prevent oxidation.
 - Add a molar excess of diacetyl to the solution.
- Condensation Reaction:
 - Heat the reaction mixture to 65°C under a nitrogen atmosphere.[5]
 - Maintain the temperature and stir the reaction for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the formation of the characteristic absorbance peaks of **6,7-Dimethyl-8-ribityllumazine**.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - The product can be purified by reverse-phase high-performance liquid chromatography (HPLC).
 - Collect the fractions containing the desired product.
 - Lyophilize the collected fractions to obtain pure **6,7-Dimethyl-8-ribityllumazine** as a solid.

Data Presentation

Table 1: Reaction Parameters for the Non-Enzymatic Synthesis of **6,7-Dimethyl-8-ribityllumazine**

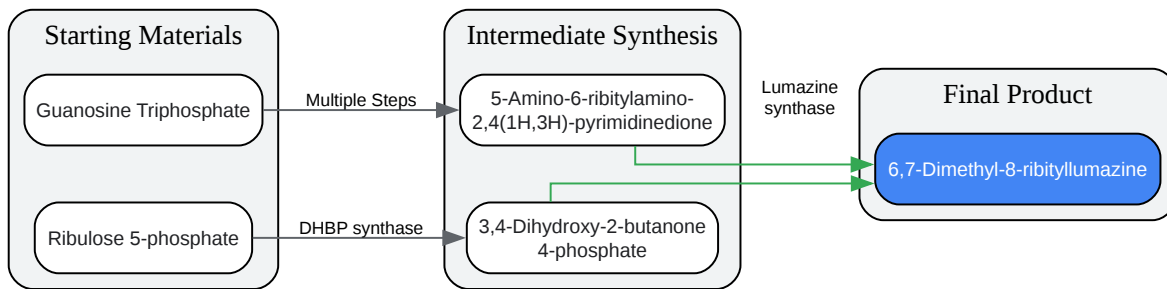
Parameter	Value	Reference
pH	7.75	[5]
Temperature	65 °C	[5]
Regioselectivity	70%	[5]
Activation Energy (Ea)	46.3 kJ/mol	[5][6]

Table 2: Spectroscopic Data for **6,7-Dimethyl-8-ribityllumazine**

Spectroscopic Method	Characteristic Data	Reference
UV-Vis Absorbance	Maxima at approximately 256 nm, 275 nm, and 408 nm in aqueous solution at neutral pH.	[2]
Molar Absorptivity	10,300 M ⁻¹ cm ⁻¹ at 408 nm	[3]
Mass Spectrometry	Expected m/z for [M+H] ⁺ : 327.1308	
¹ H NMR	Chemical shifts corresponding to the ribityl chain and methyl groups on the pteridine ring.	[1]
¹³ C NMR	Chemical shifts corresponding to the carbons of the pteridine ring, methyl groups, and ribityl chain.	[8]

Visualizations

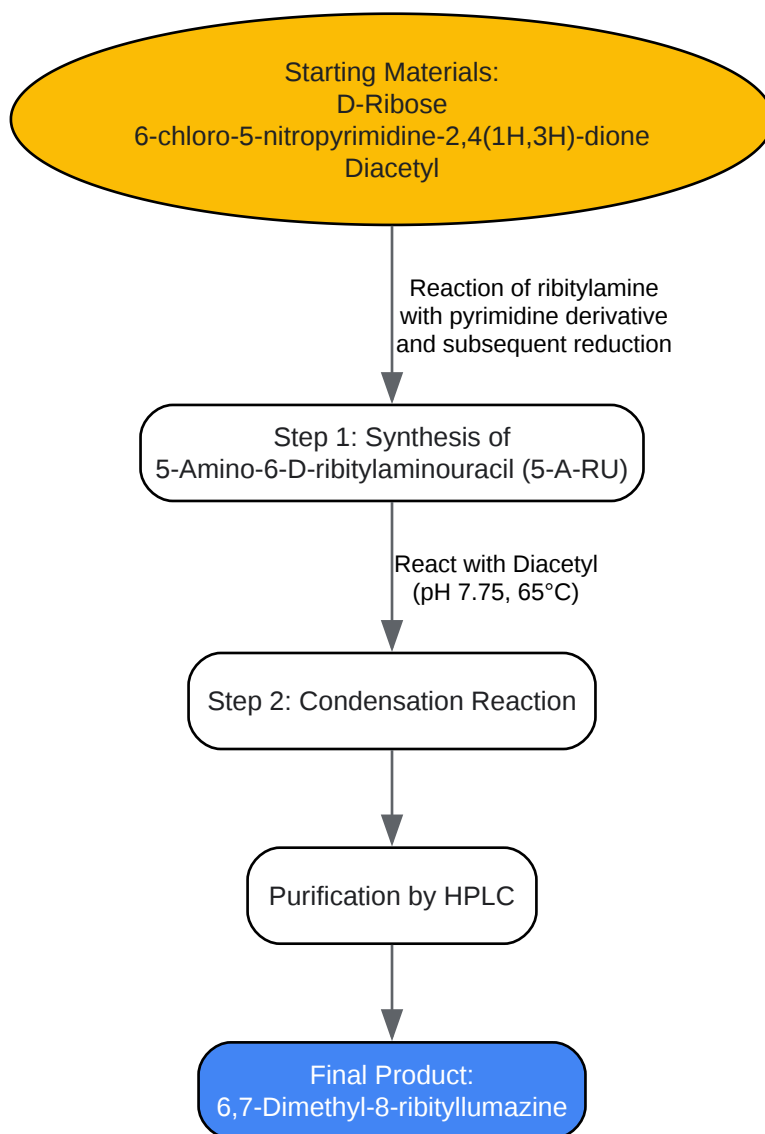
Biosynthetic Pathway of **6,7-Dimethyl-8-ribityllumazine**



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Caption: Biosynthetic pathway of **6,7-Dimethyl-8-ribityllumazine**.

Chemical Synthesis Workflow



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Caption: Workflow for the chemical synthesis of **6,7-Dimethyl-8-ribityllumazine**.

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